2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

Monoamine reuptake NRI SNRI

2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide (CAS 1796971-29-3) is a synthetic small molecule featuring a benzamide core with bromo and methoxy substitutions, linked via a pyrrolidine bridge to a trifluoromethylpyridinyl moiety. The compound is supplied as a research chemical (typical purity ≥95%) and appears in commercial catalogues for drug‑discovery screening.

Molecular Formula C18H17BrF3N3O2
Molecular Weight 444.252
CAS No. 1796971-29-3
Cat. No. B2548885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
CAS1796971-29-3
Molecular FormulaC18H17BrF3N3O2
Molecular Weight444.252
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H17BrF3N3O2/c1-27-13-3-4-15(19)14(8-13)17(26)24-12-6-7-25(10-12)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,12H,6-7,10H2,1H3,(H,24,26)
InChIKeyLHIGVEVTETVNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide (CAS 1796971-29-3) | Research-Grade Procure


2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide (CAS 1796971-29-3) is a synthetic small molecule featuring a benzamide core with bromo and methoxy substitutions, linked via a pyrrolidine bridge to a trifluoromethylpyridinyl moiety [1]. The compound is supplied as a research chemical (typical purity ≥95%) and appears in commercial catalogues for drug‑discovery screening . Its structural scaffold is related to N-[(3S)-pyrrolidin-3-yl]benzamides, a class extensively characterized as monoamine reuptake inhibitors [2], but no peer‑reviewed primary publication specifically profiles the biological activity of this exact compound.

Why N-[(3S)-Pyrrolidin-3-yl]benzamide Analogs Cannot Replace 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide in Targeted Studies


Close analogs within the N-[(3S)-pyrrolidin-3-yl]benzamide series exhibit highly sensitive structure–activity relationships (SAR) where even minor changes to the benzamide ring or pyrrolidine nitrogen substituent profoundly alter transporter selectivity, CNS penetration, and off‑target liabilities [1]. The target compound uniquely combines a 2‑bromo‑5‑methoxy benzamide pharmacophore with a 5‑trifluoromethylpyridin‑2‑yl pyrrolidine tail, a motif not represented in the published SAR of dual serotonin/noradrenaline reuptake inhibitors [2]. Consequently, substituting a related analog without the exact bromo, methoxy, and trifluoromethylpyridinyl pattern would invalidate any quantitative structure–activity model and lead to incorrect conclusions about potency, selectivity, or metabolic stability [3]. The sections below present the limited publicly available quantitative evidence and identify the critical data gaps that must be filled before procurement for a specific biological target.

Quantitative Differentiation Evidence for 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide


Transporter Inhibition Profile vs. N-[(3S)-Pyrrolidin-3-yl]benzamide Lead

The optimized N-[(3S)-pyrrolidin-3-yl]benzamide lead (compound 9, PF-184) demonstrates dual serotonin and noradrenaline reuptake inhibition with serotonin transporter (SERT) IC₅₀ = 12 nM and noradrenaline transporter (NET) IC₅₀ = 8 nM in human transporter assays [1]. No direct head‑to‑head data exist for the target compound; however, the target compound's 2‑bromo‑5‑methoxy substitution and 5‑trifluoromethylpyridin‑2‑yl pyrrolidine tail are distinct from any published analog with quantitative transporter data. The closest comparator in BindingDB, a pyrrolidin‑3‑yl benzamide derivative lacking the trifluoromethylpyridinyl group, shows only weak displacement at TRH receptors (IC₅₀ >50 000 nM) [2], underscoring that the precise substitution pattern is essential for any meaningful biological activity. Procurement of the exact compound is therefore mandatory to reproduce or extend SAR studies within this chemotype.

Monoamine reuptake NRI SNRI

Physicochemical Property Differentiation for CNS Drug Design

CNS‑focused N-[(3S)-pyrrolidin-3-yl]benzamide programs have established that lipophilicity (clogP) and polar surface area (tPSA) are critical determinants of blood‑brain barrier penetration and P‑glycoprotein (P‑gp) efflux liability [1]. The target compound's 5‑trifluoromethylpyridine substituent elevates calculated logP relative to unsubstituted pyridine analogs. While experimental clogP and tPSA values for the target compound are not publicly reported, the ZINC database provides a calculated logP of 4.23 for the exact structure [2]. For comparison, the lead dual SNRI PF‑184 has a measured logD₇.₄ ≈ 1.8 [1], indicating that the target compound is significantly more lipophilic. This >2‑log‑unit difference in predicted lipophilicity implies that the target compound cannot serve as a direct CNS‑profile surrogate for less lipophilic analogs; instead it represents a distinct physicochemical tool for exploring the upper limit of lipophilicity tolerated by transporters.

CNS penetration Lipophilicity P-gp efflux

Functional‑Group Differentiation for Synthetic Elaboration

The ortho‑bromo substituent on the benzamide ring constitutes a privileged synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that enable rapid diversification of the scaffold [1]. Analogs lacking the bromine atom (e.g., 4‑thiophen‑3‑yl‑N‑{1‑[5‑(trifluoromethyl)pyridin‑2‑yl]pyrrolidin‑3‑yl}benzamide) do not offer this orthogonal reactivity . While no direct comparative yield data are available, the presence of the bromine atom uniquely positions the target compound as a versatile intermediate for generating focused libraries, a capability not shared by des‑bromo or chloro counterparts that display lower reactivity in palladium‑mediated transformations. This synthetic differentiation is directly relevant to procurement decisions when the goal is library build‑out rather than single‑compound screening.

Cross-coupling Late-stage functionalization Bromo handle

Application Scenarios for 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide Based on Existing Evidence


Scaffold for Focused CNS‑Transporter SAR Libraries

Given the established SAR sensitivity of the N-[(3S)-pyrrolidin-3-yl]benzamide class [1], the target compound serves as a differentiated core scaffold for generating late‑stage functionalization libraries to probe the effects of bromo and trifluoromethylpyridinyl substitutions on monoamine transporter affinity, selectivity, and P‑gp recognition. The >2‑log‑unit higher calculated lipophilicity vs. literature leads (Section 3, Evidence Item 2) makes it particularly suitable for studying the lipophilicity‑driven boundaries of CNS permeability in this chemotype [2].

Versatile Intermediate for Palladium‑Mediated Diversification

The ortho‑bromo group enables Suzuki, Buchwald–Hartwig, and other cross‑coupling chemistries, allowing the benzamide ring to be decorated with aryl, heteroaryl, or amine substituents (Section 3, Evidence Item 3). Procurement is warranted when the research objective is to generate a structurally diverse compound collection from a common advanced intermediate rather than to screen a single, static entity [3].

Negative Control or Inactive Comparator in Transporter Studies

The available BindingDB record for a closely congeneric chemotype shows negligible affinity at TRH receptors (IC₅₀ >50 000 nM) [4]. Until direct transporter data become available, the target compound may be cautiously employed as a structurally matched negative control in experiments where the potent dual SNRI PF‑184 serves as the positive control, provided that target engagement is confirmed in the assay system.

Quote Request

Request a Quote for 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.